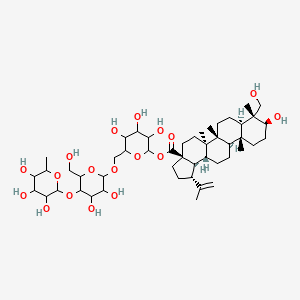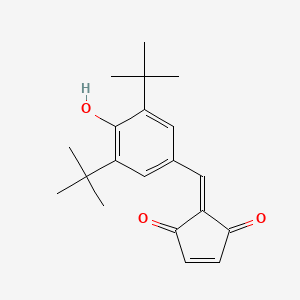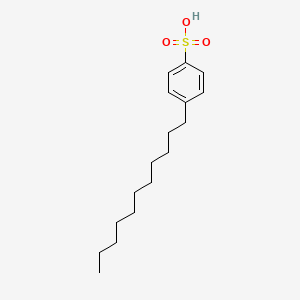
Benzenesulfonic acid, undecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Undecylbenzenesulfonic acid, also known as N-undecylbenzenesulphonate or alkyl(C11)benzenesulfonic acid, belongs to the class of organic compounds known as benzenesulfonic acids and derivatives. These are organic compounds containing a sulfonic acid or a derivative thereof that is linked to a benzene ring. N-Undecylbenzenesulfonic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-undecylbenzenesulfonic acid is primarily located in the membrane (predicted from logP).
4-undecylbenzenesulfonic acid is an arenesulfonic acid that is benzenesulfonic acid substituted by an undecyl group at position 4. It has a role as a surfactant.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
- Dodecyl benzenesulfonic acid has been used as a catalyst in the synthesis of spirooxindole-pyrimidine derivatives, demonstrating its utility in facilitating condensation reactions in aqueous media for sustainable and economic organic synthesis (Deng et al., 2012).
Surfactant and Granulation Studies
- As an anionic surfactant, sodium dodecyl-benzenesulfonate, derived from dodecyl-benzenesulfonic acid, is crucial in detergent formulations. Its role in granulation processes, particularly in dry neutralization reactions, affects not only the chemical conversion but also the physical properties of detergent granules (Schöngut et al., 2013).
- The kinetics of dry neutralization of dodecyl-benzenesulfonic acid, specifically its application in detergent granulation, has been explored, highlighting its multifaceted role as both a reactant and a binding agent (Schöngut et al., 2011).
Interaction with Biomolecules
- The interaction of N-n-undecyl-N′-(sodium-p-amino-benzenesulfonate) thiourea with bovine serum albumin has been studied electrochemically, illustrating the potential for benzenesulfonic acid derivatives in biochemical applications (Luo et al., 2008).
Micellization and Polymer Interaction
- Studies on the micellization of dodecyl benzenesulfonic acid and its interaction with polyvinylpyrrolidone provide insights into its behavior in solution and its implications for industrial and pharmaceutical applications (Khan & Ali, 2011).
Chromatographic Analysis
- In micellar electrokinetic chromatography, sodium dodecyl benzenesulfonate, a derivative of dodecyl benzenesulfonic acid, has been used as a surfactant and chromophore for the analysis of fatty acids in substances like butter, demonstrating its utility in analytical chemistry (Erim et al., 1995).
Environmental Applications
- The degradation of sodium dodecyl benzenesulfonate, a derivative of dodecyl benzenesulfonic acid, by vacuum ultraviolet irradiation has been studied. This research is significant in understanding the removal of this common surfactant from wastewater, highlighting its environmental impact and treatment methods (Li et al., 2020).
Propriétés
Numéro CAS |
50854-94-9 |
|---|---|
Nom du produit |
Benzenesulfonic acid, undecyl- |
Formule moléculaire |
C17H28O3S |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
4-undecylbenzenesulfonic acid |
InChI |
InChI=1S/C17H28O3S/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(15-13-16)21(18,19)20/h12-15H,2-11H2,1H3,(H,18,19,20) |
Clé InChI |
UCDCOJNNUVYFKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Autres numéros CAS |
50854-94-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



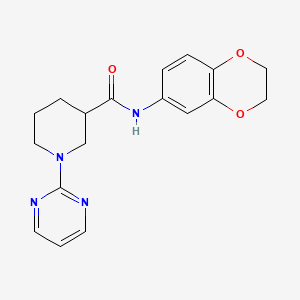
![N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1202103.png)
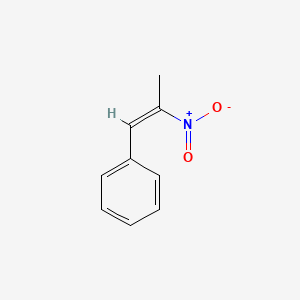
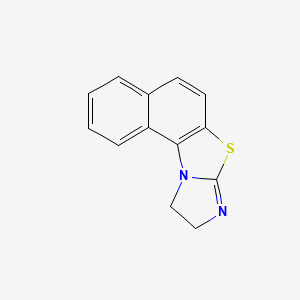
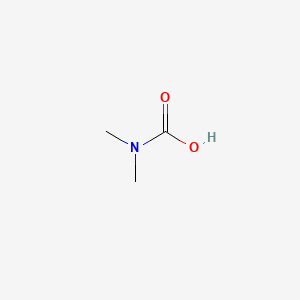
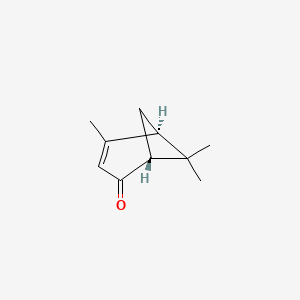
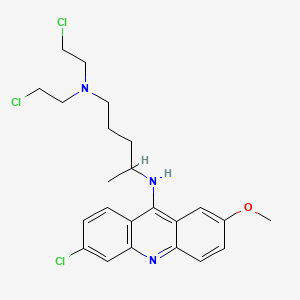
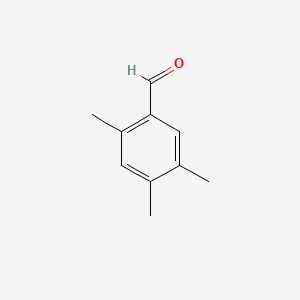
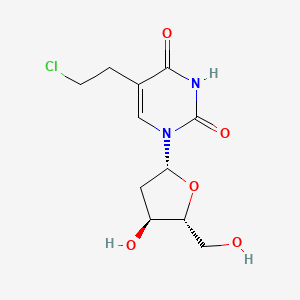
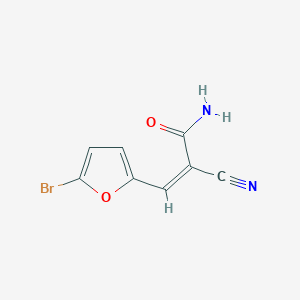
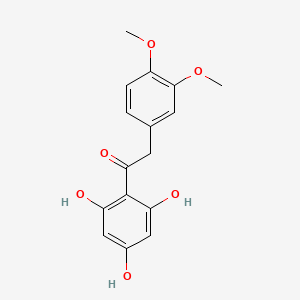
![[5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B1202122.png)
